molecular formula C15H12I3NO2 B5072961 2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide

2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5072961
M. Wt: 618.97 g/mol
InChI Key: JHYXIGIQJPOUTI-UHFFFAOYSA-N
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Description

2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound characterized by the presence of three iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide typically involves the iodination of a benzamide precursor. One common method starts with the preparation of the benzamide core, followed by the introduction of iodine atoms through electrophilic substitution reactions. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and solvents is optimized to minimize costs and environmental impact while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove iodine atoms, yielding deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace iodine atoms under appropriate conditions.

Major Products

The major products formed from these reactions include deiodinated benzamides, substituted benzamides with various functional groups, and oxidized derivatives.

Scientific Research Applications

2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

    Biological Studies: The compound is used in studies related to iodine metabolism and thyroid function.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triiodobenzoic Acid: Similar in structure but lacks the methoxy and methylphenyl groups.

    2,3,5-Triiodo-N-methylbenzamide: Similar but with a different substitution pattern on the benzamide core.

Uniqueness

2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the combination of its methoxy and methylphenyl groups, which confer distinct chemical properties and potential biological activities compared to other triiodinated benzamides.

Properties

IUPAC Name

2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO2/c1-8-3-4-13(21-2)12(5-8)19-15(20)10-6-9(16)7-11(17)14(10)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYXIGIQJPOUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC(=C2)I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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